Versiconol acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

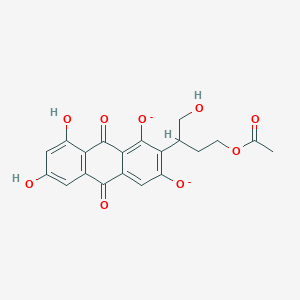

Versiconol acetate is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their stable aromatic structure and reactive functional groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Versiconol acetate typically involves multi-step organic reactions. The starting material is often anthracene, which undergoes oxidation to form anthraquinone. Subsequent functionalization steps introduce the acetyloxy and hydroxymethyl groups. These steps may involve reactions such as Friedel-Crafts acylation, esterification, and hydroxylation under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation of anthracene followed by selective functionalization using catalysts and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form quinones.

Reduction: Reduction reactions can convert the quinone structure back to the corresponding dihydroxyanthracene using reducing agents like sodium borohydride.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Esterification: The hydroxyl groups can react with acetic anhydride to form acetyloxy derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, under mild conditions.

Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Esterification: Acetic anhydride, sulfuric acid as a catalyst.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of dihydroxyanthracenes.

Substitution: Formation of ethers or esters.

Esterification: Formation of acetyloxy derivatives.

Aplicaciones Científicas De Investigación

Role in Aflatoxin Biosynthesis

Versiconol acetate is an intermediate in the biosynthetic pathway leading to aflatoxin production. Aflatoxins are toxic metabolites produced by certain molds, notably Aspergillus parasiticus and Aspergillus flavus. The understanding of this compound's role in this process is crucial for developing strategies to mitigate aflatoxin contamination in agricultural products.

Case Studies

- Inhibition Studies : A study showed that treatment with dichlorvos inhibited aflatoxin production from both versiconal hemiacetal acetate and this compound, indicating their roles as intermediates in the biosynthetic pathway . This finding suggests that targeting these compounds could be a strategy for controlling aflatoxin synthesis.

- Biosynthetic Pathway Mapping : The metabolic grid involving this compound has been mapped, revealing its interconversion with other metabolites like versicolorin B and C . Understanding these interactions provides insights into how to disrupt aflatoxin production.

Implications for Food Safety

Given the toxicity of aflatoxins, understanding the role of this compound in their biosynthesis is vital for food safety. Monitoring and controlling its levels in agricultural products can help prevent contamination.

Detection Methods

Advanced detection methods such as high-performance liquid chromatography (HPLC) have been employed to quantify this compound and its derivatives in contaminated food samples . These techniques are essential for ensuring compliance with safety standards.

Mitigation Strategies

Research indicates that controlling the environmental conditions that favor the growth of Aspergillus species can reduce the production of this compound and subsequently aflatoxins. For instance, maintaining lower humidity levels during storage can inhibit fungal growth and toxin production .

Potential Therapeutic Uses

Emerging research suggests that compounds related to this compound may have therapeutic potential due to their biological activities.

Antimicrobial Properties

Some studies have indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens, making them potential candidates for developing new antimicrobial agents . This aspect opens avenues for further research into their pharmacological applications.

Mecanismo De Acción

The compound exerts its effects primarily through its ability to intercalate with DNA, disrupting the replication and transcription processes. This intercalation can lead to the inhibition of cancer cell growth and proliferation. The hydroxyl and acetyloxy groups enhance its binding affinity and specificity to the DNA strands, making it a potent anticancer agent.

Comparación Con Compuestos Similares

Similar Compounds

Anthraquinone: The parent compound, used widely in dyes and pigments.

1,4-Dihydroxyanthraquinone: Known for its use in the production of alizarin dye.

2-Methyl-9,10-anthracenedione: Used in organic synthesis and as a dye intermediate.

Uniqueness

Versiconol acetate is unique due to its specific functional groups that enhance its reactivity and binding properties. The presence of multiple hydroxyl and acetyloxy groups allows for diverse chemical modifications and applications, particularly in medicinal chemistry for targeted drug design.

Propiedades

Fórmula molecular |

C20H16O9-2 |

|---|---|

Peso molecular |

400.3 g/mol |

Nombre IUPAC |

2-(4-acetyloxy-1-hydroxybutan-2-yl)-6,8-dihydroxy-9,10-dioxoanthracene-1,3-diolate |

InChI |

InChI=1S/C20H18O9/c1-8(22)29-3-2-9(7-21)15-14(25)6-12-17(19(15)27)20(28)16-11(18(12)26)4-10(23)5-13(16)24/h4-6,9,21,23-25,27H,2-3,7H2,1H3/p-2 |

Clave InChI |

BWYUKBCRHDFWFF-UHFFFAOYSA-L |

SMILES canónico |

CC(=O)OCCC(CO)C1=C(C=C2C(=C1[O-])C(=O)C3=C(C2=O)C=C(C=C3O)O)[O-] |

Sinónimos |

versiconol acetate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.